Ethyl N-tert-butylcarbamate

CAS No.: 1611-50-3

Cat. No.: VC7950693

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1611-50-3 |

|---|---|

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.2 g/mol |

| IUPAC Name | ethyl N-tert-butylcarbamate |

| Standard InChI | InChI=1S/C7H15NO2/c1-5-10-6(9)8-7(2,3)4/h5H2,1-4H3,(H,8,9) |

| Standard InChI Key | CUICPJOPYVMUPK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NC(C)(C)C |

| Canonical SMILES | CCOC(=O)NC(C)(C)C |

Introduction

Chemical Identity and Structural Features

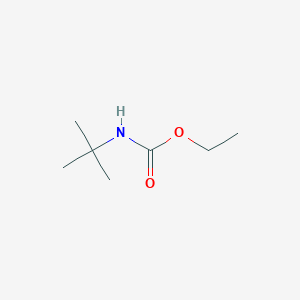

Molecular Formula and Structure

-

IUPAC Name: Ethyl N-(tert-butyl)carbamate

-

Molecular Formula: C₇H₁₅NO₂

The molecule comprises a carbamate backbone (-OC(=O)N-) with a tert-butyl substituent on the nitrogen and an ethyl ester group (Figure 1).

Synthesis Methods

Ethyl N-tert-butylcarbamate is synthesized via multiple routes, including:

Carbamate Formation from Amines and Carbon Dioxide

A green synthesis approach utilizes CO₂, ethyl alcohol, and tert-butylamine under basic catalysis (e.g., K₂CO₃) at mild conditions (2.5 MPa, 80°C) . This method avoids toxic reagents like phosgene and achieves yields up to 85%.

Reaction:

Patent-Based Synthetic Routes

A Chinese patent (CN104086460B) describes a two-step reduction process for analogous carbamates using sodium borohydride and polyformaldehyde, achieving 84–85% yield . Though focused on methylamino derivatives, this methodology could be adapted for ethyl variants.

Table 1: Comparison of Synthesis Methods

Physical and Chemical Properties

Physicochemical Data

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.20 (t, 3H, CH₂CH₃), 1.40 (s, 9H, C(CH₃)₃), 4.10 (q, 2H, OCH₂), 5.10 (br s, 1H, NH)

Applications

Pharmaceutical Intermediates

Ethyl N-tert-butylcarbamate serves as a precursor in drug synthesis. For example, it is utilized in:

-

Non-fused tricyclic compounds: Patent WO2018204532A1 highlights its role in developing inhibitors targeting the Hippo-YAP/TAZ pathway for cancer therapy .

-

Antineoplastic agents: Derivatives exhibit activity in PBK (physiologically based kinetic) models for toxicokinetic studies .

Polymer Science

Carbamates like Ethyl N-tert-butylcarbamate are key in manufacturing polyurethanes, foams, and coatings due to their stability and reactivity .

Table 2: Key Applications

| Application | Role | Reference |

|---|---|---|

| Drug Synthesis | Intermediate for antineoplastic agents | |

| Polymer Production | Monomer for polyurethanes | |

| Toxicokinetic Modeling | Reference compound in PBK studies |

Research Advancements

Catalytic Innovations

Recent studies emphasize Pd-catalyzed reactions for efficient carbamate functionalization. For instance, room-temperature amidation reduces energy costs and improves selectivity .

Green Chemistry

The adoption of CO₂ as a C1 source aligns with sustainable practices, minimizing waste and hazardous byproducts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume